molecular formula C17H16N2O3S B275317 6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide

6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide

Cat. No. B275317
M. Wt: 328.4 g/mol
InChI Key: NILQAIIZTKGWAT-UHFFFAOYSA-N
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Description

6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide involves the inhibition of specific enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, while metalloproteinases are enzymes that play a role in tissue remodeling. By inhibiting these enzymes, 6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide has the potential to modulate various disease processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of carbonic anhydrase and metalloproteinases, which are involved in various disease processes. In vivo studies have shown that the compound has potential as a therapeutic agent for the treatment of diseases such as cancer, osteoporosis, and glaucoma.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide in lab experiments is its potential as a lead compound for the development of new drugs. The compound has shown promising results in inhibiting specific enzymes that are involved in various disease processes. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the use of 6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide in scientific research. One direction is the development of new derivatives of the compound that have improved solubility and potency. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of diseases such as cancer, osteoporosis, and glaucoma. Additionally, the compound could be further studied to elucidate its mechanism of action and potential applications in other disease processes.

Synthesis Methods

The synthesis of 6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 6-ethoxy-2-naphthoic acid with thionyl chloride to form 6-ethoxy-2-naphthoyl chloride. The resulting compound is then reacted with 2-aminopyridine to form 6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide.

Scientific Research Applications

6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide has been used in various scientific research applications. One of the key applications is in the field of medicinal chemistry, where it has been used as a lead compound for the development of new drugs. The compound has shown potential as an inhibitor of certain enzymes, including carbonic anhydrase and metalloproteinases, which are involved in various disease processes.

properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

6-ethoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide

InChI

InChI=1S/C17H16N2O3S/c1-2-22-15-8-6-14-12-16(9-7-13(14)11-15)23(20,21)19-17-5-3-4-10-18-17/h3-12H,2H2,1H3,(H,18,19)

InChI Key

NILQAIIZTKGWAT-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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